Tetrafluoroborate
Overview
Description
Tetrafluoroborate is an anion with the chemical formula BF₄⁻. This tetrahedral species is isoelectronic with tetrafluoroberyllate (BeF₄²⁻), tetrafluoromethane (CF₄), and tetrafluoroammonium (NF₄⁺). It is commonly used in inorganic and organic chemistry as a weakly coordinating anion. This compound is often employed in the preparation of cationic reagents or catalysts due to its inertness and solubility in organic solvents .
Synthetic Routes and Reaction Conditions:
- This compound can be synthesized by reacting fluoride salts with boron trifluoride (BF₃). This reaction typically involves the treatment of tetrafluoroboric acid (HBF₄) with a base or the treatment of boric acid with hydrofluoric acid .
- Another method involves the electrolysis of metals such as tin, lead, copper, and nickel in a solution containing tetrafluoroboric acid .
Industrial Production Methods:
- Industrially, this compound salts are produced by neutralizing tetrafluoroboric acid with bases like sodium hydroxide or sodium carbonate. For example, sodium this compound can be prepared by neutralizing tetrafluoroboric acid with sodium carbonate or sodium hydroxide .
Types of Reactions:
Substitution Reactions: this compound is involved in substitution reactions, such as the Balz-Schiemann reaction, where aryl diazonium tetrafluoroborates are pyrolyzed to produce aryl fluorides.
Decomposition Reactions: On heating, sodium this compound decomposes to sodium fluoride and boron trifluoride.
Common Reagents and Conditions:
Balz-Schiemann Reaction: This reaction involves the use of aryl diazonium tetrafluoroborates and heat to produce aryl fluorides.
Major Products:
- The major products of these reactions include aryl fluorides from the Balz-Schiemann reaction and metal this compound salts from electrolysis .
Chemistry:
- This compound is used as a weakly coordinating anion in the preparation of cationic reagents and catalysts .
- It is also employed in the synthesis of organic fluorides, such as in the Balz-Schiemann reaction .
Biology and Medicine:
- In nuclear medicine, fluorine-18 radiolabeled this compound is used for positron emission tomography (PET) imaging of the sodium iodide symporter (NIS) in thyroid cancer and other applications .
Industry:
Scientific Research Applications
Synthesis of Fluoride-Containing Coordination Compounds
Tetrafluoroborate is utilized as a starting material in the synthesis of fluoride-containing coordination compounds. These compounds vary in stoichiometry and structure, such as monomers, dimers, tetramers, and polymers, depending on the metal, ligand, and solvent system used (Reedijk, 1982).
Promoter in Sol-Gel Synthesis
The this compound ion (BF4-) acts as a promoter in the sol-gel synthesis of mesoporous silica, enhancing the hydrolytic condensation of alkoxysilanes. It is effective in creating thermally and hydrothermally stable mesoporous silica with a well-developed hexagonal structure and thick silicate wall (Okabe et al., 2004).
Salt Metathesis and Fluoridation
This compound (BF4-) is involved in salt metathesis with organoboronic acids, producing organotrifluoroborates. This process highlights the ability of BF4- to exchange fluoride atoms and its lability (Lozada et al., 2023).
Electrophilic Fluorination
This compound is used in electrophilic fluorination reactions, providing an effective route for the introduction of fluorine into organic molecules. One specific reagent, Selectfluor, demonstrates the broad applicability of this method in organic synthesis (Singh & Shreeve, 2004).
Catalyst for Epoxide Ring Opening
Zinc this compound hydrate is an efficient catalyst for the epoxide ring-opening reaction with amines, exhibiting high yields and selectivities. This catalyst has been applied in the synthesis of drugs like metoprolol (Pujala et al., 2011).
Biodistribution in PET Imaging
This compound is utilized in PET imaging, particularly for thyroid gland imaging in primates. It shows a characteristic biodistribution in organs expressing the sodium/iodide symporter (NIS) (Martí-Climent et al., 2015).
Determination of Total Boron
This compound ion (BF4-) is used in ion chromatography for the determination of total boron by converting boric acid to BF4- (Katagiri et al., 2006).
Electrochemical Production of Fluorine
This compound melts are employed as electrolytes for the electrochemical production of fluorine, demonstrating efficient oxidation reactions for fluorine production (Mamantov & Laher, 1989).
Supramolecular Cage Complex Assembly
The templating effect of this compound ion facilitates the assembly of supramolecular cage complexes, demonstrating its importance in molecular architecture (Fleming et al., 1998).
Versatile Lubricant
Alkylimidazolium tetrafluoroborates are identified as versatile lubricants for various contact materials, showing excellent friction reduction and antiwear performance (Ye et al., 2001).
Mechanism of Action
Tetrafluoroborate acts primarily as a weakly coordinating anion. Its inertness is due to its symmetrical tetrahedral structure, which distributes the negative charge equally over four fluorine atoms. This symmetry, combined with the high electronegativity of fluorine, diminishes the basicity of the anion, making it less nucleophilic and basic compared to other anions . In reactions involving highly reactive cations, this compound can act as a bridging ligand between boron and the cationic center .
Comparison with Similar Compounds
Hexafluorophosphate (PF₆⁻): More stable towards hydrolysis and other chemical reactions compared to tetrafluoroborate.
Hexafluoroantimonate (SbF₆⁻): Also more stable and more lipophilic than this compound.
Perchlorate (ClO₄⁻): Used similarly in the laboratory but forms potentially explosive derivatives with organic compounds.
Uniqueness:
Properties
CAS No. |
14874-70-5 |
---|---|
Molecular Formula |
BF4- |
Molecular Weight |
86.81 g/mol |
IUPAC Name |
tetrafluoroborate |
InChI |
InChI=1S/BF4/c2-1(3,4)5/q-1 |
InChI Key |
ODGCEQLVLXJUCC-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F |
Canonical SMILES |
[B-](F)(F)(F)F |
Synonyms |
fluoboric acid fluoboric acid (HBF4) fluoroboric acid tetrafluoroborate anion tetrafluoroborate ion tetrafluoroboric acid |
Origin of Product |
United States |
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